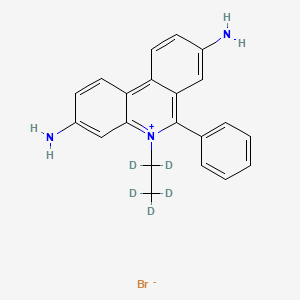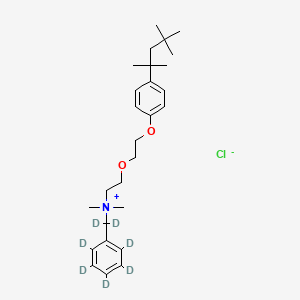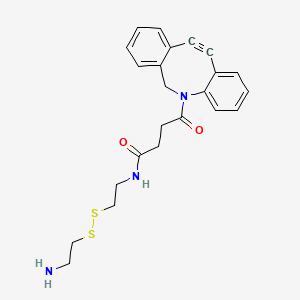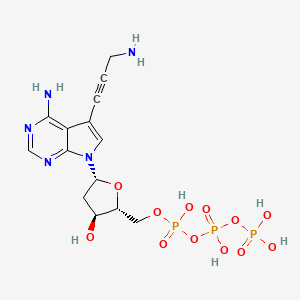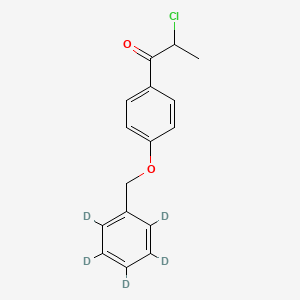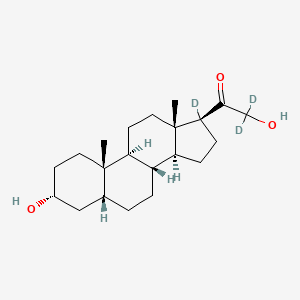
Tetrahydrodeoxycorticosterone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrodeoxycorticosterone-d3, also known as Tetrahydro-11-deoxycorticosterone-d3, is a deuterium-labeled derivative of Tetrahydrodeoxycorticosterone. Tetrahydrodeoxycorticosterone is an endogenous neurosteroid that acts as a potent positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This compound has significant neuroinhibitory properties and is used extensively in scientific research to study the effects of neurosteroids on the central nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrodeoxycorticosterone-d3 involves the incorporation of deuterium atoms into the Tetrahydrodeoxycorticosterone molecule. This is typically achieved through the use of deuterated reagents and solvents in the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrodeoxycorticosterone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
Tetrahydrodeoxycorticosterone-d3 is widely used in scientific research due to its neuroinhibitory properties. Some of its applications include:
Chemistry: Used as a tracer in the study of chemical reactions and metabolic pathways.
Biology: Employed in the study of neurosteroids and their effects on the central nervous system.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy, anxiety, and depression.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mécanisme D'action
Tetrahydrodeoxycorticosterone-d3 exerts its effects by modulating the gamma-aminobutyric acid type A receptor. It acts as a positive allosteric modulator, enhancing the inhibitory effects of gamma-aminobutyric acid on the receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The compound’s neuroinhibitory properties are attributed to its ability to potentiate gamma-aminobutyric acid-mediated neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allopregnanolone: Another neurosteroid with similar effects on the gamma-aminobutyric acid type A receptor.
Dihydrodeoxycorticosterone: A related compound with similar neuroinhibitory properties.
Tetrahydrocorticosterone: Another neurosteroid with similar effects on the central nervous system
Uniqueness
Tetrahydrodeoxycorticosterone-d3 is unique due to its deuterium labeling, which makes it particularly useful as a tracer in scientific research. The incorporation of deuterium atoms allows for precise tracking of the compound in metabolic studies and enhances its stability compared to non-deuterated analogs .
Propriétés
Formule moléculaire |
C21H34O3 |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
2,2-dideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,20+,21+/m1/s1/i12D2,18D |
Clé InChI |
CYKYBWRSLLXBOW-DHUHUZQJSA-N |
SMILES isomérique |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


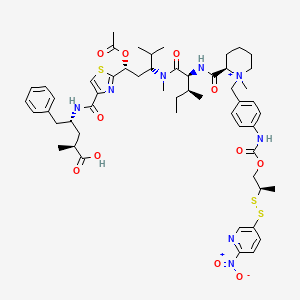
![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
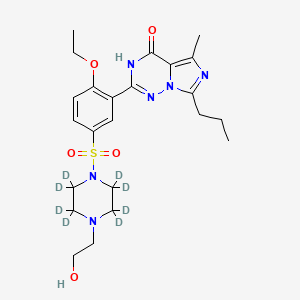
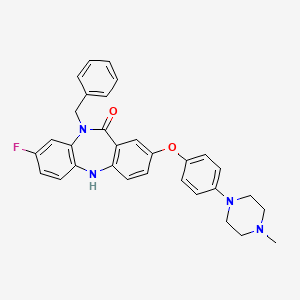

![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
